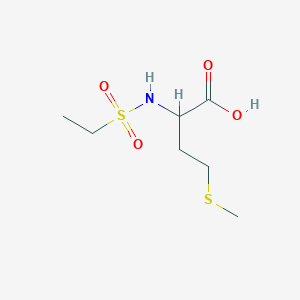![molecular formula C18H26N2O4 B2493518 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide CAS No. 921793-07-9](/img/structure/B2493518.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a structurally complex molecule likely involved in pharmaceutical research. Compounds with similar structures, such as tetrahydrobenzo[b][1,4]oxazepines, are synthesized for various applications, including medicinal chemistry, due to their potential biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions, starting from commercially available or specially synthesized intermediates. For instance, the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues involves a four-step synthesis process utilizing a pesticide and pharmacology intermediate, showcasing the complexity and innovation in synthetic strategies (Yang et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy (NMR, IR, MS), plays a crucial role in confirming the structure of synthesized compounds. The crystal structure and spectroscopic data provide detailed insights into the compound's molecular framework and functional groups, essential for understanding its chemical behavior and interactions (Yang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents, leading to the formation of new chemical bonds or functional groups. The Michael addition reactions and subsequent transformations into fused pyrazole derivatives are examples of chemical reactions that such compounds can undergo, demonstrating their versatility in organic synthesis (Ito et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antifungal Applications : Compounds with structural similarities, specifically in the oxazepin and methoxyimino groups, have been synthesized and demonstrated moderate to high fungicidal activities against phytopathogenic fungi, suggesting potential applications in crop protection (Yang et al., 2017).
Antineoplastic Potential : Dibenz[c,e]oxepines, sharing a similar benzoxazepine backbone, have been investigated for their ability to inhibit tubulin polymerization and exhibited significant cytotoxicity against leukemia cells, indicating potential use in cancer therapy (Edwards et al., 2011).
Analgesic and Anti-inflammatory Agents : Novel benzodifuranyl compounds, which might share some structural resemblance, have been synthesized and showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Chemical Synthesis and Characterization
- Novel Synthetic Routes : Research has also focused on developing new synthetic routes for derivatives of methoxydibenzo[b,f]oxepine, indicating a continuous interest in exploring the medicinal chemistry applications of such compounds. These studies contribute to a better understanding of the chemical properties and potential biological activities of these compounds (Krawczyk et al., 2016).
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)9-20-14-8-13(19-16(21)10-23-5)6-7-15(14)24-11-18(3,4)17(20)22/h6-8,12H,9-11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSPPHHLVLRBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)






![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)